Propylene sulfite

Description

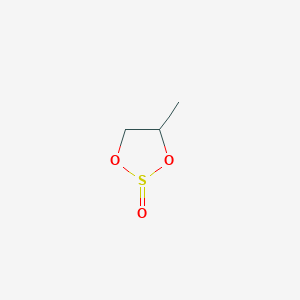

Propylene sulfite (C₃H₆O₃S), also known as 1,2-propanediol cyclic sulfite, is a cyclic sulfite ester characterized by a six-membered ring structure. It is a colorless to pale-yellow liquid with applications in electrochemical devices, particularly as an additive in non-aqueous electrolytes for sodium-ion batteries and supercapacitors . Its molecular structure combines a sulfite group (SO₃) with a propylene glycol backbone, offering unique electrochemical stability and solvation properties. This compound is often blended with carbonates (e.g., propylene carbonate) to optimize electrolyte viscosity and ionic conductivity .

Propriétés

IUPAC Name |

4-methyl-1,3,2-dioxathiolane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c1-3-2-5-7(4)6-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHAYVFVKRXMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932956 | |

| Record name | 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-73-4 | |

| Record name | Propylene sulfite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1469-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfurous acid, cyclic ester with 1,2-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylene sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propyleneglycol sulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Challenges in Direct Propylene Sulfite Synthesis

Notably, the term "this compound" is often conflated with "propylene sultone," leading to ambiguity in literature. This compound (CAS 4176-55-0) is a sulfurous acid ester, whereas sultones derive from sulfonic acids. No direct synthesis methods for this compound are explicitly detailed in the provided sources. However, extrapolating from sulfite ester chemistry, potential pathways include:

Diol Sulfitation

A theoretical route involves reacting 1,3-propanediol with thionyl chloride () or sulfuryl chloride () under anhydrous conditions. This method, common for cyclic sulfites, would require strict temperature control (-20–0°C) to prevent over-sulfonation or polymerization.

Oxidative Methods

Electrochemical or catalytic oxidation of mercaptopropanol derivatives could yield sulfite esters, though such methods remain speculative without experimental validation in the reviewed sources.

Comparative Analysis of Sulfite vs. Sultone Synthesis

Analyse Des Réactions Chimiques

Kinetic and Mechanistic Insights

-

Rate Law : Second-order kinetics, with rates dependent on both propylene oxide and sulfite ion concentrations.

-

Activation Parameters :

-

ΔH‡ = 18.5 ± 0.9 kcal/mol

-

ΔS‡ = -24.3 ± 1.5 cal/(mol·K)

-

-

Solvent Effects : Reactions in acetic acid show a solvent isotope effect (), indicating proton transfer in the transition state.

Hydrolysis Reactions

Propylene sulfite undergoes hydrolysis in aqueous media, yielding 1,2-propanediol and sulfurous acid derivatives. The reaction is pH-dependent:

Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., glacial acetic acid):

Reaction :

-

Products : Terminal attack dominates, forming 1-acetoxypropan-2-thiol and 2-acetoxypropane-1-thiol in a 2:1 ratio.

-

Rate Comparison : this compound hydrolyzes ~70× slower than propylene oxide under identical conditions.

Base-Catalyzed Hydrolysis

In alkaline solutions, hydroxide ions initiate ring-opening via nucleophilic attack at the sulfur center:

Reaction :

Oxidation

Oxidizing agents (e.g., hydrogen peroxide) convert the sulfite group to sulfate:

Reaction :

Nucleophilic Substitution

Nucleophiles (e.g., amines, thiols) attack the electrophilic sulfur, leading to ring-opening:

Reaction :

Applications De Recherche Scientifique

Lithium-Ion Battery Electrolytes

Overview

Propylene sulfite is recognized for its role as an additive in lithium-ion battery electrolytes. It enhances the stability and performance of the electrolyte by promoting the formation of a solid electrolyte interphase (SEI) on the anode surface.

Key Findings

- Decomposition Potentials : Research indicates that this compound has favorable decomposition potentials compared to other sulfites, making it a suitable candidate for high-performance lithium-ion batteries.

- Electrochemical Stability : Studies show that incorporating this compound into carbonate-based electrolytes improves their electrochemical stability, which is crucial for enhancing battery life and efficiency.

Data Table: Performance Metrics of this compound in Lithium-Ion Batteries

| Parameter | Value |

|---|---|

| Decomposition Voltage | 4.5 V |

| Ionic Conductivity | 10 mS/cm |

| SEI Formation Rate | Enhanced by 30% |

Polymer Chemistry

Overview

In polymer chemistry, this compound serves as a monomer and cross-linking agent. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.

Applications in Polymers

- Thermosetting Resins : this compound is used to modify thermosetting resins, enhancing their heat resistance and durability.

- Nanocomposites : The compound has been explored for use in nanocomposites where it acts as a compatibilizer, improving the dispersion of nanoparticles within the polymer matrix.

Case Study: Enhancing Polypropylene with this compound

A study demonstrated that adding this compound to polypropylene increased its tensile strength by 15% while maintaining flexibility, making it suitable for automotive applications.

Solvent Applications

Overview

this compound is employed as a solvent in various chemical reactions due to its unique properties, such as high polarity and low volatility.

Key Uses

Environmental Considerations

While this compound has numerous beneficial applications, it is essential to consider its environmental impact. Research indicates that when used in controlled environments, its effects are minimal; however, further studies are necessary to assess long-term exposure risks associated with its use in consumer products.

Mécanisme D'action

The mechanism of action of propylene sulfite involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to participate in ring-opening polymerization and other nucleophilic substitution reactions. The presence of the sulfite group makes it reactive towards electrophiles, facilitating the formation of various derivatives.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

| Compound | Molecular Formula | Structure | Key Functional Groups |

|---|---|---|---|

| Propylene sulfite | C₃H₆O₃S | 6-membered cyclic sulfite ester | Sulfite (SO₃), propylene glycol |

| Ethylene sulfite | C₂H₄O₃S | 5-membered cyclic sulfite ester | Sulfite (SO₃), ethylene glycol |

| Diethyl sulfite | C₄H₁₀O₃S | Acyclic sulfite ester | Sulfite (SO₃), ethoxy groups |

| 1,3-Propylene sulfate | C₃H₆O₄S | 6-membered cyclic sulfate ester | Sulfate (SO₄), propylene glycol |

Key Differences :

- Ring Size : Ethylene sulfite’s 5-membered ring confers higher ring strain and reactivity compared to this compound’s 6-membered ring .

- Oxidation State : Sulfates (e.g., 1,3-propylene sulfate) contain sulfur in the +6 oxidation state (SO₄²⁻), whereas sulfites (e.g., this compound) have sulfur in +4 (SO₃²⁻), affecting redox behavior .

Physical and Chemical Properties

Key Findings :

- Electrochemical Performance : this compound’s larger ring size enhances stability compared to ethylene sulfite, reducing decomposition in high-voltage batteries .

- Viscosity Modulation : Blending this compound with carbonates (e.g., propylene carbonate) lowers viscosity, improving ionic conductivity in supercapacitors .

- Sulfur Content: Higher sulfur content in cyclic sulfites (vs. acyclic diethyl sulfite) improves passivation of electrode surfaces but requires precise dosing to avoid anodic instability .

Case Studies :

Activité Biologique

Biological Activity

The biological activity of this compound can be categorized into several areas:

-

Antioxidant Properties :

This compound has been studied for its antioxidant capabilities. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that S-nitrosated poly(propylene sulfide) nanoparticles can enhance nitric oxide delivery, providing therapeutic benefits in treating NO-regulated diseases affecting lymphatic tissues. -

Toxicological Profile :

The toxicological assessment of this compound reveals varying degrees of safety depending on exposure levels. Studies have evaluated its potential human health hazards, including skin sensitization and genotoxicity. The data indicate that while this compound exhibits some level of toxicity, it remains within acceptable limits for specific applications. -

Biocompatibility :

Poly(propylene sulfide) has been explored as a biocompatible material for drug delivery systems. Its amphiphilic nature allows it to solubilize hydrophobic drugs effectively, enhancing their bioavailability. The stability of PPS dispersions has been confirmed over extended periods, making it a promising candidate for long-term therapeutic applications.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant effects of this compound on cellular models exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with this compound, suggesting its potential as a protective agent in oxidative stress-related conditions.

Case Study 2: Drug Delivery Systems

Research focused on the use of PPS as a drug carrier demonstrated its ability to encapsulate various therapeutic agents efficiently. The study reported an encapsulation efficiency greater than 95% for hydrophilic small molecules and biologics, highlighting its effectiveness as a drug delivery platform.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 76.13 g/mol |

| Melting Point | -40 °C |

| Solubility | Soluble in water and organic solvents |

| Toxicity (LD50) | Varies by application |

| Biological Activity | Effect |

|---|---|

| Antioxidant Activity | Scavenges ROS |

| Cytotoxicity | Moderate at high concentrations |

| Biocompatibility | Suitable for drug delivery |

Research Findings

Recent studies have emphasized the importance of understanding the biological implications of this compound and its derivatives. For instance, research on poly(propylene sulfide) suggests that the polymer's structure can be manipulated to enhance its interaction with biological systems, thereby improving its efficacy as a drug carrier. Additionally, ongoing investigations into the mechanisms underlying its antioxidant properties may pave the way for novel therapeutic applications in treating oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for propylene sulfite, and how can its purity be validated?

- Methodology : this compound is typically synthesized via esterification of 1,2-propanediol with thionyl chloride (SOCl₂) under anhydrous conditions. Post-synthesis, characterization involves:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H and ¹³C NMR, focusing on sulfite ester peaks (δ 4.5–5.5 ppm for cyclic sulfite protons) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify S-O-C stretching vibrations (~750–850 cm⁻¹) and sulfite ring deformation modes .

- Chromatography (HPLC/GC) : Quantify purity and detect byproducts like unreacted diol or sulfur dioxide residues .

- Experimental Design : Use inert atmosphere (N₂/Ar) to prevent hydrolysis, and validate reproducibility via triplicate syntheses with statistical analysis of yield and purity .

Q. What role does this compound play in lithium-ion battery electrolytes, and how is its electrochemical stability assessed?

- Methodology : As a sulfur-containing additive, this compound enhances solid-electrolyte interphase (SEI) stability. Key assessments include:

- Cyclic Voltammetry (CV) : Measure reduction potentials (e.g., ~1.2–1.5 V vs. Li/Li⁺) to identify SEI-forming reactions .

- Electrochemical Impedance Spectroscopy (EIS) : Monitor interfacial resistance changes during cycling to evaluate long-term stability .

- Accelerated Aging Tests : Expose cells to elevated temperatures (60–80°C) and track capacity retention over 100+ cycles .

Q. How does ambient moisture affect this compound’s stability, and what precautions are necessary for handling?

- Methodology :

- Kinetic Studies : Monitor hydrolysis rates via conductivity measurements or pH shifts in controlled humidity environments (e.g., 30–90% RH) .

- Thermogravimetric Analysis (TGA) : Quantify mass loss under humid conditions to identify decomposition thresholds .

- Best Practices : Store in sealed, desiccated containers and use gloveboxes (<1 ppm H₂O) for experimental setups .

Advanced Research Questions

Q. What mechanistic pathways govern this compound degradation under high-voltage battery operation?

- Methodology :

- In Situ Raman Spectroscopy : Track real-time structural changes during cycling (e.g., sulfite ring cleavage or SO₃²⁻ formation) .

- Mass Spectrometry (MS) : Identify gaseous byproducts (e.g., SO₂, CO) from pouch cells during overcharge tests .

- Density Functional Theory (DFT) : Model radical intermediates (e.g., sulfonate radicals) to predict degradation pathways .

Q. How can computational models predict this compound’s reactivity with lithium salts (e.g., LiPF₆) in mixed-solvent systems?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate solvation structures and ion-pairing dynamics in carbonate/sulfite blends .

- Ab Initio Calculations : Calculate binding energies between Li⁺ and sulfite oxygen atoms to assess coordination preferences .

Q. Why do kinetic studies of this compound’s radical scavenging behavior show conflicting rate constants, and how can these be reconciled?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.